1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate
Overview
Description
1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate, also known as [BMPy][OTf], is an ionic liquid . It can be used as a solvent in various chemical reactions, including Rhodium-catalyzed regioselective hydroformylation reactions, direct asymmetric aldol condensation reactions, desulfurization of fuels, and nucleophilic aromatic substitution reactions .
Synthesis Analysis
The synthesis of this compound involves the reaction of N, N’-butylmethylpyridinium chloride and potassium trifluoromethanesulfonate in acetone for 24 hours . The reaction solution is then filtered to remove solid impurities, and the acetone in the solution is removed by distillation to obtain the pure compound .
Molecular Structure Analysis
The molecular formula of this compound is C10H20F3NO3S . Its molecular weight is 291.33 . The structure of the molecule includes a pyrrolidinium ring with a butyl and a methyl group attached to one of the nitrogen atoms, and a trifluoromethanesulfonate anion .
Chemical Reactions Analysis
This compound is used as a solvent in various chemical reactions . These include Rhodium-catalyzed regioselective hydroformylation reactions and direct asymmetric aldol condensation reactions . It can also be used in the desulfurization of fuels and nucleophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound has a refractive index of 1.43 and a specific gravity of 1.26 .
Scientific Research Applications
Electrochemical Behavior and Electrical Performance
1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate (C4mpyr-OTf) is utilized in lithium-sulfur (Li-S) battery electrolyte solutions. Research indicates that its capacity may decline due to low conductivity and side reactions with electrodes. However, it plays a significant role in influencing polysulfide solubility, crucial for battery performance (Barghamadi et al., 2015).
Ionic Liquid Polymer Synthesis
C4mpyr-OTf is integral in synthesizing novel ionic monomers for “polymeric ionic liquids” (PILs). These PILs exhibit improved thermal stability, glass transition temperatures, and significantly enhanced ionic conductivities, demonstrating their potential in various industrial applications (Shaplov et al., 2011).
Electrochemical Stability in Ionic Liquids
C4mpyr-OTf is studied for its physicochemical properties, including viscosities, thermal stability, and electrochemical stability. It exhibits a wide voltage range of the electrochemical window, making it suitable for studies involving compounds like furaldehydes (Shamsipur et al., 2010).
Liquid-Liquid Equilibrium Data
This compound is studied for its ability to function as a solvent in the extraction of toluene from aliphatic compounds. Its effectiveness as a solvent is evaluated in terms of selectivity and solute distribution ratio, highlighting its potential in extraction processes (Seoane et al., 2012).
Solute-Solvent Interactions
The interactions between C4mpyr-OTf and acetonitrile are explored through various measurements like density, speed of sound, and electrical conductivity. This research provides insight into the molecular interactions in such binary systems, which is vital for designing more efficient ionic liquid-based solutions (Majdan-Cegincara et al., 2015).
Supercapacitor Electrolytes
C4mpyr-OTf is investigated as a part of binary mixtures with γ-butyrolactone for supercapacitors. The research focuses on their conductivity and fluidity at varying temperatures, which is crucial for the performance of supercapacitors across different temperature ranges (Dagousset et al., 2015).
Application in Solvent Extraction
The effectiveness of C4mpyr-OTf as a solvent in the extraction of benzene from mixtures with aliphatic hydrocarbons is analyzed. It demonstrates the potential of ionic liquids in replacing traditional organic solvents for more environmentally friendly extraction processes (Requejo et al., 2015).
Influence on Enzymatic Activity
C4mpyr-OTf is studied for its effects on the activity, stability, and conformation of the enzyme laccase. This research is significant for understanding the interaction of ionic liquids with biological molecules, potentially influencing biotechnological applications (Yu et al., 2013).
Radiolytic Yields and Solvation Dynamics
The solvated electron in C4mpyr-OTf is investigated using pulse radiolytic techniques. This research is crucial for understanding the radiolytic processes in ionic liquids, which has implications in nuclear chemistry and radiation processing (Musat et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate is an ionic liquid . Its primary targets are the chemical reactions where it acts as a solvent. It is particularly used in Rhodium-catalyzed regioselective hydroformylation reactions and direct asymmetric aldol condensation reactions .
Mode of Action
As a solvent, this compound interacts with its targets by facilitating the chemical reactions. It provides a medium for the reactants to interact, thereby influencing the rate and direction of the reactions .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific reactions it is involved in. For instance, in Rhodium-catalyzed regioselective hydroformylation reactions, it can influence the pathway leading to the formation of aldehydes .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. As a solvent, it can facilitate various chemical reactions, leading to the formation of desired products .
Biochemical Analysis
Biochemical Properties
1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate plays a significant role in biochemical reactions due to its ability to act as a solvent and electrolyte. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as rhodium-catalyzed regioselective hydroformylation, direct asymmetric aldol condensation, and nucleophilic aromatic substitution . These interactions are primarily due to the compound’s ionic nature, which allows it to stabilize transition states and intermediates in these reactions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the activity of water in aqueous solutions, impacting the osmotic balance and cellular hydration . Additionally, its presence in the cellular environment can lead to changes in metabolic flux and the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to stabilize transition states and intermediates is crucial for its role in facilitating biochemical reactions . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can facilitate biochemical reactions without causing significant adverse effects. At high doses, it can lead to toxicity and adverse effects on cellular function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and the levels of metabolites. The compound’s ionic nature allows it to participate in reactions that require the stabilization of charged intermediates . This interaction with metabolic pathways is crucial for its role in facilitating biochemical reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is essential for its biochemical activity, as it needs to be present in specific locations to exert its effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can interact with biomolecules and facilitate biochemical reactions . The localization of this compound is crucial for its activity and function within the cell.
Properties
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.CHF3O3S/c1-3-4-7-10(2)8-5-6-9-10;2-1(3,4)8(5,6)7/h3-9H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJDNKTZWIOOJE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049285 | |
Record name | 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367522-96-1 | |
Record name | 1-Butyl-1-methylpyrrolidinium triflate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0367522961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM TRIFLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8643I9OAOY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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